The Pharmacological Potential of 5,7-Dimethoxy-4'-hydroxyflavone in Cardiovascular Research: A Technical Guide for Scientists
This technical guide provides an in-depth exploration of the pharmacological properties of 5,7-Dimethoxy-4'-hydroxyflavone, a methoxylated flavone with significant potential in cardiovascular research. While direct exper...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth exploration of the pharmacological properties of 5,7-Dimethoxy-4'-hydroxyflavone, a methoxylated flavone with significant potential in cardiovascular research. While direct experimental data on this specific compound is emerging, this document synthesizes current knowledge from closely related analogs, namely 5,7-dimethoxyflavone and acacetin, to provide a robust predictive framework for its cardiovascular effects and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Introduction to 5,7-Dimethoxy-4'-hydroxyflavone
5,7-Dimethoxy-4'-hydroxyflavone, also known as Acacetin 7-methyl ether, belongs to the flavonoid subclass of methoxylated flavones. Flavonoids, in general, are recognized for their antioxidant and anti-inflammatory properties, which contribute to their beneficial effects on the cardiovascular system[1][2][3][4]. The unique structural characteristics of 5,7-Dimethoxy-4'-hydroxyflavone, featuring methoxy groups at the 5 and 7 positions and a hydroxyl group at the 4' position, are predicted to influence its bioavailability and specific interactions with cellular targets, distinguishing it from other flavonoids.
Methoxylated flavones have garnered interest in cardiovascular research due to their potential antioxidant, anti-inflammatory, vasodilatory, and anti-platelet aggregation activities[5]. While robust clinical trial data for many of these compounds are still forthcoming, preclinical studies provide a strong rationale for their investigation as therapeutic agents for cardiovascular diseases[5].
Based on the well-documented cardiovascular effects of structurally similar compounds like 5,7-dimethoxyflavone and acacetin, 5,7-Dimethoxy-4'-hydroxyflavone is hypothesized to exert a range of beneficial effects on the cardiovascular system.
Vasorelaxant Effects
The vasorelaxant properties of flavonoids are crucial for their potential antihypertensive effects. Research on 5,7-dimethoxyflavone (DMF) has demonstrated its ability to induce concentration-dependent relaxation in isolated rat aortic rings[6]. This effect is likely mediated through multiple mechanisms that are anticipated to be shared by 5,7-Dimethoxy-4'-hydroxyflavone.
The vasorelaxation induced by DMF is partly endothelium-dependent and involves the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) and cyclooxygenase pathways[6]. Furthermore, DMF's vasodilatory action is also attributed to the modulation of ion channels, specifically by increasing K+ efflux and inhibiting Ca2+ influx from the extracellular space[6].
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are key pathological drivers of many cardiovascular diseases, including atherosclerosis. Acacetin, a close structural analog of our target compound, has demonstrated significant anti-inflammatory and antioxidant effects[7][8][9]. It is plausible that 5,7-Dimethoxy-4'-hydroxyflavone shares these protective mechanisms.
Acacetin has been shown to inhibit the expression of inflammatory mediators by modulating signaling pathways such as NF-κB and p38 MAPK[9]. Its antioxidant effects are, in part, mediated through the activation of the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which enhances the cellular antioxidant defense[7].
Cardioprotective Effects
The culmination of vasorelaxant, anti-inflammatory, and antioxidant properties suggests a strong cardioprotective potential for 5,7-Dimethoxy-4'-hydroxyflavone. Acacetin has been reported to have curative effects on a range of cardiovascular conditions in preclinical models, including myocardial hypertrophy, fibrosis, and ischemia-reperfusion injury[7][10]. These protective effects are linked to the modulation of key signaling pathways such as PI3K/Akt/mTOR and AMPK/Nrf2[7][10].
Proposed Mechanisms of Action
The cardiovascular effects of 5,7-Dimethoxy-4'-hydroxyflavone are likely mediated by a complex interplay of signaling pathways. The following diagram illustrates a hypothetical model of its mechanism of action based on evidence from related flavonoids.
Application Note: High-Sensitivity LC-MS/MS Quantification of 5,7-Dimethoxy-4'-hydroxyflavone in Rat Plasma
Abstract & Scope This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5,7-Dimethoxy-4'-hydroxyflavone (also known as 4'-hydroxy-5,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5,7-Dimethoxy-4'-hydroxyflavone (also known as 4'-hydroxy-5,7-dimethoxyflavone or Apigenin-5,7-dimethyl ether) in rat plasma.
While 5,7-dimethoxyflavone (5,7-DMF) and polymethoxyflavones (PMFs) from Kaempferia parviflora have been studied for their anti-inflammatory and anticancer properties, the specific 4'-hydroxylated derivative represents a critical metabolic node. It retains significant lipophilicity compared to apigenin yet possesses a free hydroxyl group available for Phase II conjugation.
Key Technical Advantages of This Method:
Optimized Extraction: Uses Liquid-Liquid Extraction (LLE) to eliminate phospholipid matrix effects common in protein precipitation methods.
Sensitivity: Lower Limit of Quantification (LLOQ) established at 1.0 ng/mL, suitable for terminal phase pharmacokinetic (PK) profiling.
Throughput: 6.0-minute run time utilizing a fused-core particle column for rapid equilibration.
Introduction & Scientific Rationale
The Analyte
5,7-Dimethoxy-4'-hydroxyflavone (C₁₇H₁₄O₅; MW 298.29) is a naturally occurring methoxyflavone found in Kaempferia parviflora and Piper caninum. Structurally, it is the dimethyl ether of apigenin. The methoxylation at positions 5 and 7 increases metabolic stability against rapid glucuronidation compared to apigenin, while the 4'-OH group remains a target for oxidative metabolism and conjugation.
Analytical Challenges & Solutions
Ionization Efficiency: Methoxyflavones exhibit strong response in positive Electrospray Ionization (ESI+) due to the protonation of the carbonyl oxygen on the C-ring.
Matrix Interference: Rat plasma contains high levels of lysophospholipids that co-elute with hydrophobic flavonoids (RT 2-4 min).
Solution: We employ Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE). This excludes polar phospholipids that would otherwise suppress ionization.
Isomeric Separation: The analyte is isomeric with other dimethoxy-hydroxyflavones (e.g., 7,4'-dimethoxy-5-hydroxyflavone).
Solution: A C18 column with high carbon load is selected to maximize hydrophobic selectivity between positional isomers.
Internal Standard (IS): Acacetin (4'-methoxy-5,7-dihydroxyflavone) or Apigenin-d4 (if available). Note: Acacetin is selected here due to similar retention behavior and ionization.
Adhering to FDA Bioanalytical Method Validation Guidelines (May 2018).
Linearity & Sensitivity
Range: 1.0 – 1000 ng/mL.
Regression: Weighted least squares (1/x²).
Acceptance: r² > 0.99; Back-calculated concentrations within ±15% (±20% at LLOQ).
Accuracy & Precision
Perform QC runs at Low (3 ng/mL), Medium (50 ng/mL), and High (800 ng/mL) concentrations (n=5).
Intra-day Precision (CV): < 10%.
Inter-day Accuracy: 85-115%.
Matrix Effect & Recovery
Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. neat solution. Expected MF: 0.9 - 1.1 (indicating minimal suppression).
Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. Expected LLE recovery: > 80%.
Visualizations
Analytical Workflow
The following diagram illustrates the critical path from plasma collection to data acquisition.
Caption: Step-by-step bioanalytical workflow for the extraction and quantification of 5,7-Dimethoxy-4'-hydroxyflavone.
Fragmentation Pathway (Proposed)
Understanding the MS/MS fragmentation ensures correct transition selection.
Caption: Proposed ESI+ fragmentation pathway. The m/z 299 -> 284 transition is the most abundant and used for quantification.
Troubleshooting & Optimization
Issue: Low Recovery.
Cause: The analyte is moderately lipophilic (LogP ~2.5-3.0).
Fix: Ensure the MTBE extraction is vigorous. If recovery remains low (<60%), switch to Ethyl Acetate, though this may extract more matrix dirty components.
Issue: Peak Tailing.
Cause: Interaction of free hydroxyls with silanols.
Fix: Increase Formic Acid to 0.2% or use a column with better end-capping (e.g., Waters HSS T3).
Issue: Carryover.
Cause: Lipophilic compounds sticking to the injector needle.
Fix: Use a strong needle wash (90:10 ACN:Water + 0.1% FA).
References
Chen, X., et al. (2014). Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study.[2] Journal of Pharmaceutical and Biomedical Analysis. Link
Mekjaruskul, C., et al. (2012). Pharmacokinetics of methoxyflavones in rats. Journal of Ethnopharmacology. Link
BenchChem. Application Notes for 5-Methoxyflavanone and Metabolites. BenchChem Protocols. Link
US FDA. Bioanalytical Method Validation Guidance for Industry (2018). Link
Patch-clamp recording techniques for 5,7-Dimethoxy-4'-hydroxyflavone ion channel studies
Application Note & Protocols Investigating the Modulatory Effects of 5,7-Dimethoxy-4'-hydroxyflavone (Acacetin) on Ion Channels Using Patch-Clamp Electrophysiology Audience: Researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Investigating the Modulatory Effects of 5,7-Dimethoxy-4'-hydroxyflavone (Acacetin) on Ion Channels Using Patch-Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Abstract
5,7-Dimethoxy-4'-hydroxyflavone, a natural O-methylated flavone commonly known as Acacetin, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] A primary mechanism contributing to these properties is its interaction with various ion channels, which are fundamental regulators of cellular excitability and signaling. This application note provides a comprehensive guide for researchers on the use of patch-clamp electrophysiology to characterize the effects of Acacetin on ion channels. We present detailed, field-proven protocols for whole-cell and excised-patch recordings, explain the causality behind experimental choices, and offer insights into data analysis. The methodologies described herein are designed to provide a robust framework for elucidating the specific ion channel targets of Acacetin and quantifying its modulatory effects, thereby supporting drug discovery and development efforts.
Introduction: Acacetin as an Ion Channel Modulator
Acacetin (5,7-dihydroxy-4′-methoxyflavone) is a flavonoid found in various plants that exhibits a range of biological activities.[1][2] Its therapeutic potential in cardiovascular diseases, immunological disorders, and neurological conditions is increasingly being linked to its ability to modulate the activity of specific ion channels.[1][3][4] Understanding these interactions at a molecular level is crucial for validating its therapeutic promise and elucidating its mechanism of action.
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function, offering unparalleled resolution to measure the ionic currents flowing through single or multiple channels in a cell membrane.[5][6] This technique allows researchers to control the membrane voltage (voltage-clamp) or current (current-clamp) and record the resulting electrical activity, providing direct insights into channel gating, conductance, and pharmacology.[7][8][9]
Studies have demonstrated that Acacetin is a potent modulator of several types of potassium (K+) channels, including:
Voltage-gated K+ (Kv) channels: It has been shown to block Kv1.3, Kv1.5, and Kv4.3 channels, which are critical in T-cell activation and cardiac action potential repolarization.[3][4][10]
Calcium-activated K+ (KCa) channels: Acacetin inhibits small-conductance Ca2+-activated K+ (SKCa) channels, which play a role in neuronal excitability and atrial electrophysiology.[2][11]
Furthermore, in silico and in vivo studies suggest potential interactions with GABA-A receptors, which are ligand-gated chloride channels crucial for inhibitory neurotransmission in the central nervous system.[12][13] This guide provides the necessary protocols to investigate these and other potential ion channel targets of Acacetin.
Principles of Patch-Clamp Configurations
The versatility of the patch-clamp technique stems from its various recording configurations, each offering unique advantages for studying ion channel pharmacology.[5][14]
Whole-Cell Recording: This is the most common configuration for studying the macroscopic currents of all channels across the entire cell membrane.[7][8][15] The cell membrane under the pipette is ruptured, providing low-resistance electrical access to the cell's interior. This allows for excellent voltage control and is ideal for initial screening and characterizing the overall effect of Acacetin on a specific cell type or expressed channel.
Outside-Out Patch: In this configuration, a small patch of membrane is excised from the cell with its extracellular surface facing the bath solution.[7][14][16] This is the preferred method for studying the effects of extracellularly applied ligands or drugs, like Acacetin, on single-channel activity. It provides excellent control over the external environment of the channels.
Inside-Out Patch: Here, the excised membrane patch has its intracellular surface exposed to the bath solution.[5][7] This configuration is invaluable for investigating whether Acacetin's effects are mediated by intracellular signaling pathways or if it acts directly on the channel from the cytoplasmic side.[5]
Known Ion Channel Targets of Acacetin
The following table summarizes the reported effects of Acacetin on various ion channels, providing a starting point for experimental design.
For robust and reproducible results, it is recommended to use a heterologous expression system, such as Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells, stably or transiently transfected with the gene for the ion channel of interest. This approach minimizes the contribution of endogenous channels, allowing for the isolated study of the target. Native cells, such as primary neurons, cardiomyocytes, or immune cells, can be used for validation in a more physiological context.[10][11]
Acacetin Stock Solution
Acacetin has low water solubility. A high-concentration stock solution (e.g., 10-30 mM) should be prepared in dimethyl sulfoxide (DMSO). Aliquot and store at -20°C. On the day of the experiment, thaw an aliquot and dilute it into the external recording solution to the final desired concentrations.
Causality: Using DMSO is necessary to dissolve the hydrophobic Acacetin. The final concentration of DMSO in the recording solution should be kept to a minimum (ideally ≤0.1%) to avoid non-specific effects on ion channels. A vehicle control experiment (applying the external solution with the same final DMSO concentration but without Acacetin) is mandatory to validate that any observed effects are due to the compound itself.
Recording Solutions
The composition of the intracellular (pipette) and extracellular (bath) solutions is critical and must be tailored to isolate the specific ionic current under investigation.
Solution Type
Purpose
Key Components
Example Composition (for K+ Channels)
Extracellular (Bath)
Mimics physiological extracellular fluid.
NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose
140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
Intracellular (Pipette)
Mimics physiological intracellular fluid.
K-Gluconate or KCl, MgCl2, HEPES, EGTA, ATP, GTP
130 mM K-Gluconate, 10 mM KCl, 1 mM MgCl2, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP; pH 7.2 with KOH.
Trustworthiness: To isolate K+ currents, blockers for Na+ channels (e.g., Tetrodotoxin, TTX) and Ca2+ channels (e.g., Cadmium, Cd2+) should be added to the extracellular solution. The specific composition must be optimized for the channel being studied. For example, when studying GABAA receptors, a high chloride concentration in the pipette solution is used to produce measurable outward currents at negative holding potentials. The osmolarity of the intracellular solution should be slightly lower (~15-20 mOsm) than the extracellular solution to promote a good seal.[18]
Protocol 1: Whole-Cell Voltage-Clamp Recordings
This protocol is designed to measure the effect of Acacetin on macroscopic currents from the entire cell membrane.
Workflow Diagram
Caption: Workflow for Whole-Cell Patch-Clamp Recording.
Step-by-Step Methodology
Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
Pipette Positioning: Fill a borosilicate glass pipette with the appropriate intracellular solution.[8] Mount the pipette on the micromanipulator, apply light positive pressure, and lower it into the bath.[19]
Cell Approach: Locate a healthy, isolated cell. Under visual control, advance the pipette tip towards the cell membrane. A change in the test pulse resistance indicates proximity to the cell.[20]
Giga-seal Formation: Gently press the pipette against the cell and release the positive pressure. A high-resistance seal (≥1 GΩ) should form between the pipette tip and the membrane.[20] Gentle suction can be applied if necessary.
Achieving Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.[8][15] The appearance of capacitive transients confirms successful whole-cell access.
Recording Baseline: Switch the amplifier to voltage-clamp mode. Allow the cell to stabilize for 5-10 minutes. Apply a voltage protocol appropriate for your target channel (e.g., for Kv channels, a series of depolarizing steps from a holding potential of -80 mV). Record stable baseline currents for at least 3-5 minutes.
Compound Application: Switch the perfusion system to an extracellular solution containing the first concentration of Acacetin. Record the currents until a steady-state effect is observed.
Dose-Response: Repeat step 7 with increasing concentrations of Acacetin to build a dose-response curve.
Washout: Perfuse the cell with the control extracellular solution to determine the reversibility of the compound's effect.
Data Analysis
Measure the peak or steady-state current amplitude at a specific voltage step for each Acacetin concentration.
Normalize the current at each concentration to the baseline (control) current.
Plot the normalized current as a function of the Acacetin concentration and fit the data with the Hill equation to determine the IC50 (concentration for 50% inhibition).
This protocol allows for the study of Acacetin's effect on the extracellular side of the channels.
Workflow Diagram```dot
Caption: Formation of an Inside-Out Excised Patch.
Step-by-Step Methodology
Establish Cell-Attached: Follow steps 1-4 of the Whole-Cell Protocol to achieve a stable giga-seal. Do not rupture the membrane.
Pipette Retraction: Retract the pipette from the cell. The attached membrane patch will be pulled away and excised.
[5]3. Vesicle Rupture: Often, the excised patch forms a vesicle at the pipette tip. To gain access to the intracellular face, briefly pass the pipette tip through the air-water interface. [21]This typically ruptures the outer membrane layer.
Recording: Re-immerse the pipette in the bath. The intracellular face of the membrane is now exposed to the bath solution. Apply Acacetin via the perfusion system to determine if it affects channel activity from the inside.
Causality: This configuration is essential when testing hypotheses about intracellular mechanisms. For example, if Acacetin's effect depends on an intracellular messenger, applying Acacetin to the bath in this configuration would have no effect unless that messenger is also present in the bath.
[5][7]
Use a fresh pipette; ensure cell culture is healthy; check pressure system for leaks and apply minimal positive pressure. [19]
Seal is lost upon breaking in
Excessive suction; unstable seal.
Apply minimal, brief suction; ensure the giga-seal is stable for >1 minute before attempting to break in.
High Series Resistance (>20 MΩ)
Incomplete membrane rupture; small cell size.
Apply additional brief suction pulses; use lower resistance pipettes for smaller cells.
No response to Acacetin
Inactive compound; target channel not expressed; incorrect configuration.
Verify compound activity with a positive control; confirm channel expression (e.g., via fluorescence); ensure the application side (intra/extra) is correct for the hypothesis.
Conclusion
The patch-clamp protocols detailed in this application note provide a robust framework for the comprehensive electrophysiological characterization of 5,7-Dimethoxy-4'-hydroxyflavone (Acacetin). By systematically employing whole-cell and excised-patch configurations, researchers can effectively identify specific ion channel targets, quantify the potency and mechanism of modulation, and determine the site of action. These studies are indispensable for advancing our understanding of Acacetin's pharmacology and for guiding its development as a potential therapeutic agent for a variety of channelopathies and diseases.
References
Li, G., et al. (2008). Acacetin, a natural flavone, selectively inhibits human atrial repolarization potassium currents and prevents atrial fibrillation in dogs. Circulation, 117(22), 2449-2457. Available at: [Link]
Zhao, N., et al. (2014). Acacetin blocks kv1.3 channels and inhibits human T cell activation. Cellular Physiology and Biochemistry, 34(4), 1359-1372. Available at: [Link]
Chen, W., et al. (2017). The Natural Flavone Acacetin Blocks Small Conductance Ca2+-Activated K+ Channels Stably Expressed in HEK 293 Cells. Frontiers in Pharmacology, 8, 727. Available at: [Link]
Wu, H. J., et al. (2011). Acacetin causes a frequency- and use-dependent blockade of hKv1.5 channels by binding to the S6 domain. Journal of Molecular and Cellular Cardiology, 51(6), 966-973. Available at: [Link]
Ni, L., et al. (2021). Acacetin alleviates myocardial ischaemia/reperfusion injury by inhibiting oxidative stress and apoptosis via the Nrf-2/HO-1 pathway. Pharmaceutical Biology, 59(1), 110-117. Available at: [Link]
Zheng, W., et al. (2023). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]
Teisseyre, A., & Michalak, K. (2021). Flavonoids as Modulators of Potassium Channels. Molecules, 26(11), 3192. Available at: [Link]
Yang, Y., et al. (2023). Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. Phytomedicine, 118, 154942. Available at: [Link]
Yang, Y., et al. (2023). Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. Frontiers in Pharmacology, 14, 1184942. Available at: [Link]
Wikipedia. (n.d.). Patch clamp. Retrieved from [Link]
Kling, J. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. The Scientist. Available at: [Link]
ResearchGate. (2023). The Patch Clamp Technique in Ion Channel Research. Available at: [Link]
Regan, M. C. (2016). Single-Channel Recording of Ligand-Gated Ion Channels. Cold Spring Harbor Protocols. Available at: [Link]
Protocolsonline. (n.d.). Whole Cell Patch Clamp Protocol. Available at: [Link]
Yusof, N. A. M., et al. (2023). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7,4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology. Available at: [Link]
Hanrahan, J. R., et al. (2011). Flavonoids as GABAA receptor ligands: the whole story? Journal of Pharmacy and Pharmacology, 63(2), 169-176. Available at: [Link]
Yusof, N. A. M., et al. (2023). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Molecular Neurobiology. Available at: [Link]
Wu, H., et al. (2023). Acacetin Attenuates Lysophosphatidylcholine-Induced Vascular Smooth Muscle Cell Injury via Sirt1-Nrf2/p62 Signaling Axis. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]
Amanote Research. (n.d.). Figure 8: Patch Clamp Assay on Flavonoids. Available at: [Link]
Science With Tal. (2022). Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations). YouTube. Available at: [Link]
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available at: [Link]
Johnston, G. A. R. (2013). Flavonoids as GABAA receptor modulators. Neurochemistry International, 61(5), 764-770. Available at: [Link]
Axol Bioscience. (n.d.). Patch-clamp protocol. Available at: [Link]
Bodleian Libraries. (2021). Voltage clamp and patch clamp electrophysiology methods for studying ion channels. YouTube. Available at: [Link]
Wang, Y., et al. (2022). Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury. Journal of Inflammation Research, 15, 2801-2814. Available at: [Link]
Wu, C. C., et al. (2022). Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. Biochemical Pharmacology, 202, 115152. Available at: [Link]
Calipari, E. S., & Pozzi, L. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments: JoVE, (136), 57544. Available at: [Link]
Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(6), 681-693. Available at: [Link]
PubChem. (n.d.). 5,7-Dimethoxy-4'-hydroxyflavanone. Retrieved from [Link]
Trico, D., et al. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Journal of Visualized Experiments, (112), e54022. Available at: [Link]
Resolving peak overlap in HPLC analysis of 5,7-Dimethoxy-4'-hydroxyflavone metabolites
Subject: Resolving Peak Overlap & Method Optimization Document ID: TS-HPLC-FLAV-004 Status: Active Last Updated: February 13, 2026 Diagnostic Hub: Identify Your Co-elution Scenario Before altering your method, identify t...
Document ID: TS-HPLC-FLAV-004
Status: Active
Last Updated: February 13, 2026
Diagnostic Hub: Identify Your Co-elution Scenario
Before altering your method, identify the specific nature of your peak overlap. The strategy differs significantly between isobaric interferences (metabolites) and matrix interferences.
Symptom
Likely Cause
Immediate Action
Parent co-elutes with a sharp, unknown peak
Phase I Metabolite Interference. Likely a mono-demethylated derivative (e.g., 5-hydroxy-7-methoxy... or 7-hydroxy-5-methoxy...). These are structurally similar and often isobaric or close in hydrophobicity.
Switch to Phenyl-Hexyl stationary phase (See Section 2).
Broad, early-eluting blob masks peaks
Matrix Interference / Phase II Metabolites. Glucuronides elute early (0.5–3 min) and often co-elute with plasma proteins or urine salts.
Implement Solid Phase Extraction (SPE) or optimize the initial gradient hold.
Peak splitting or shoulder on Parent
Isomeric Separation Failure. 5,7-dimethoxy-4'-hydroxyflavone may be separating from a rotational isomer or a trace impurity.
Adjust Temperature and Mobile Phase pH .
The Chromatography Engine: Method Development
Stationary Phase Selection: The "Phenyl" Advantage
While C18 is the industry workhorse, it often fails to resolve methoxyflavones from their demethylated metabolites because the hydrophobicity difference is minimal.
Expert Insight: For 5,7-Dimethoxy-4'-hydroxyflavone, Phenyl-Hexyl or Biphenyl columns provide superior selectivity over C18.[1]
Why? Flavones are planar, aromatic systems. Phenyl phases engage in
interactions with the A and B rings of the flavonoid.
The Mechanism: The electron density changes when a methoxy group (-OCH3) is demethylated to a hydroxyl (-OH). Phenyl columns are highly sensitive to these electronic variations, whereas C18 interacts primarily based on bulk hydrophobicity.
Reasoning: Flavonoids have phenolic protons (pKa ~7–9). Acidic pH ensures they remain protonated (neutral), maximizing retention and peak sharpness.
Organic (B): Methanol vs. Acetonitrile.[3][4][5][6]
Start with Methanol (MeOH).[5] MeOH is a protic solvent that allows for hydrogen bonding interactions. For methoxyflavones, MeOH often provides better selectivity (separation factor
) than ACN, even if ACN produces sharper peaks.
Step 2: The Gradient Strategy
Avoid generic 10–90% gradients. Flavone metabolites cluster. Use a "Focus Gradient."[7]
Initial Hold: 5% B for 2 min (diverts polar glucuronides/salts).
Ramp: 20% B to 60% B over 20 minutes (shallow slope ~2% per min).
Wash: 95% B for 5 min.
Visualizing the Separation Logic
The following decision tree guides you through the troubleshooting process based on the type of overlap observed.
Figure 1: Decision tree for resolving peak overlap in flavonoid analysis. Blue indicates the starting point; Green indicates the primary chromatographic solution.
Understanding the Metabolism & Elution Order
To resolve peaks, you must predict where metabolites will appear.
Parent (5,7-Dimethoxy-4'-hydroxyflavone - Least Polar)
Visualizing Selectivity Differences
Figure 2: Conceptual comparison of separation efficiency. C18 often results in co-elution due to similar hydrophobicity, while Phenyl-Hexyl exploits electronic differences for baseline resolution.
Frequently Asked Questions (FAQs)
Q: My parent compound peak is tailing significantly. How do I fix this?A: Tailing in flavonoids often results from secondary interactions between free silanols on the silica surface and the hydroxyl group at the 4'-position.
Fix 1: Ensure your mobile phase pH is acidic (pH 2.5–3.0) using 0.1% Formic Acid or Phosphoric Acid.
Fix 2: Use an "end-capped" column (e.g., C18-TMS end-capping) to cover exposed silanols.
Fix 3: Increase column temperature to 40°C–45°C to improve mass transfer kinetics.
Q: I see a "ghost peak" in the blank injection after running a high concentration sample.A: 5,7-Dimethoxy-4'-hydroxyflavone is highly lipophilic and can stick to the injector loop or column frit.
Fix: Implement a needle wash with a strong solvent (e.g., 90% Acetonitrile / 10% Isopropanol) between injections. Run a "sawtooth" gradient wash (5% -> 95% -> 5% B rapid cycling) at the end of every run.
Q: Can I use UV detection, or is MS required?A: UV is viable but challenging for metabolite identification.
UV: The parent and metabolites share the same flavone backbone chromophore (Max Abs ~268 nm and ~330 nm). They will all absorb, making peak overlap harder to distinguish.
MS: Mass Spectrometry is recommended. You can filter by Mass-to-Charge ratio (m/z).
Parent: m/z 299 (Negative mode, [M-H]-).
Demethylated: m/z 285.
Glucuronide: m/z 475.
Note: MS allows you to mathematically resolve peaks that physically overlap in the chromatogram.
References
Phenomenex Technical Notes. (2025). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
Journal of Chromatography A.Separation of flavonoids and their metabolites: General considerations. (Standard reference for Flavonoid HPLC).
National Institutes of Health (NIH) / PubChem. 5,7-Dimethoxy-4'-hydroxyflavanone Compound Summary.
Agilent Technologies. Comparing Selectivity of Phenyl-Hexyl and C18 Columns.
Frontiers in Veterinary Science. (2025). Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora. (Provides specific extraction and HPLC conditions for dimethoxyflavones).
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Stability & Recovery in Serum-Containing Media
Compound: 5,7-Dimethoxy-4'-hydroxyflavone (Apigenin 5,7-dimethyl ether)
CAS: 16290-50-9 (approximate, varies by salt/source)
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are likely observing a rapid decrease in the concentration of 5,7-Dimethoxy-4'-hydroxyflavone (DMHF) in your cell culture media. Do not assume this is chemical degradation.
For this specific lipophilic flavone, the "loss" is most frequently caused by non-specific binding to serum albumin (BSA/FBS) or precipitation upon dilution, rather than hydrolysis or oxidation. The 5,7-dimethoxy substitution pattern significantly protects the A-ring from the oxidative instability common to other flavonoids (like quercetin), but it increases lipophilicity, exacerbating solubility and binding issues.
Part 1: Diagnostic Flowchart (Visual Triage)
Before altering your experimental design, use this logic flow to identify the root cause of the compound loss.
Figure 1: Diagnostic logic for identifying the mechanism of compound loss in biological media.
Part 2: Technical FAQs & Troubleshooting
Q1: The compound "disappears" immediately after spiking into media. Is it degrading?
Likely Diagnosis:Precipitation (Solubility Shock).
DMHF is highly lipophilic (LogP ~2.5–3.0) due to the methylation of the 5 and 7 positions.[1] When you spike a concentrated DMSO stock (e.g., 10 mM) directly into aqueous media, the compound may "crash out" into micro-crystals that are invisible to the naked eye but are removed during filtration or centrifugation.
The Mechanism: The "hydrophobic effect" drives DMHF molecules to aggregate rather than disperse in the water lattice.
Corrective Protocol:
Do not add 100% DMSO stock directly to the media if the final concentration is >10 µM.
Use an Intermediate Dilution: Dilute the DMSO stock 1:10 into PBS or serum-free media first, vortex immediately, and then add this intermediate to your final volume.
Check the Limit: The thermodynamic solubility limit in PBS is likely <50 µM. Keep working concentrations below 20 µM to ensure true solution.
Q2: I see low recovery in LC-MS even without cells. Is the serum destroying it?
Likely Diagnosis:Albumin Binding (The "Serum Sink").
Serum albumin (BSA/HSA) has two primary hydrophobic binding pockets (Sudlow Site I and II). Flavones with a 4'-OH and hydrophobic A-ring (like DMHF) bind these sites with high affinity (
) [1, 2].
The Problem: Standard extraction methods (e.g., adding 100% acetonitrile) often precipitate the protein with the drug still bound to it, trapping your compound in the pellet.
Corrective Protocol: You must disrupt the protein-drug interaction before precipitation. See the "Acidified Extraction Protocol" below.
Q3: How stable is the 4'-OH group at physiological pH (7.4)?
Status:Moderately Stable (Hours to Days).
Unlike catechols (e.g., quercetin) which oxidize rapidly at pH 7.4, the 5,7-dimethoxy pattern stabilizes the A-ring.
Risk Factor: The 4'-OH on the B-ring is phenolic (pKa ~7.8–8.2). In older cell culture media where pH rises >7.8 (turning pink/purple), the phenolate ion forms. This ion is more susceptible to oxidative radical attack.
Solution: Buffer your media with HEPES (10–25 mM) to strictly maintain pH 7.2–7.4. Avoid using media that has been sitting in the incubator for >48 hours without a change.
Part 3: Validated Extraction Protocol
To accurately measure stability, you must recover the bound fraction. Standard precipitation is insufficient.
Workflow Visualization:
Figure 2: Optimized extraction workflow to recover albumin-bound lipophilic flavones.
Step-by-Step Methodology:
Acidification: To 100 µL of media sample, add 10 µL of 2% Formic Acid or 1% Acetic Acid .
Why: Lowering pH protonates the 4'-OH and alters BSA conformation, releasing the bound drug [3].
Solvent Addition: Add 400 µL of ice-cold Acetonitrile:Methanol (50:50) containing your Internal Standard.
Agitation: Vortex vigorously for 30 seconds. Optional: Sonicate for 5 minutes to ensure release from protein aggregates.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
Analysis: Transfer supernatant to a fresh vial. Inject onto LC-MS/MS immediately.
Part 4: Stability Data & Expectations
Use the table below to benchmark your observations.
Critical Note on Metabolism:
If you are incubating with live cells (especially hepatocytes or intestinal cells), the 4'-OH group is a prime target for UGTs (UDP-glucuronosyltransferases). You will see the parent disappear and a metabolite with Mass +176 Da (Glucuronide) appear. This is biological clearance , not chemical instability [4].
References
Gokara, M., et al. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin.[3] PLoS ONE, 5(1), e8834.[3] [3]
Xiao, J., et al. (2011). Fluorescence spectroscopy and radical scavenging activity of flavonoids in human serum albumin solution. Journal of Pharmacy and Pharmacology.
Chen, T., et al. (2018). Absorption of polymethoxyflavones and their derivatives.[4] Journal of Food Bioactives, 2, 82-90.[4]
Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology, 17(5), 354-362.
Technical Support Center: Solvent & Formulation Strategies for 5,7-Dimethoxy-4'-hydroxyflavone
Introduction Welcome to the technical support guide for 5,7-Dimethoxy-4'-hydroxyflavone. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on selecting a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for 5,7-Dimethoxy-4'-hydroxyflavone. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on selecting appropriate solvent systems and formulation strategies to maximize the tissue uptake of this promising flavonoid. Like many flavonoids, 5,7-Dimethoxy-4'-hydroxyflavone exhibits poor aqueous solubility, which presents a significant hurdle to achieving meaningful biological concentrations in both in vitro and in vivo models.[1][2] This guide will address common challenges in a practical question-and-answer format, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.
Part 1: Foundational Knowledge & Physicochemical Properties
This section addresses the most fundamental questions regarding the properties of 5,7-Dimethoxy-4'-hydroxyflavone, which are critical for all subsequent experimental work.
Q1: What are the core physicochemical properties of 5,7-Dimethoxy-4'-hydroxyflavone?
A1: Understanding the molecule's intrinsic properties is the first step in designing any experiment. 5,7-Dimethoxy-4'-hydroxyflavone (also known as Acacetin-7,4'-dimethyl ether) is a flavonoid aglycone. Its structure, characterized by two methoxy groups and one hydroxyl group, dictates its solubility and permeability characteristics.
Table 1: Physicochemical Properties of 5,7-Dimethoxy-4'-hydroxyflavone
| General Class | Flavone (Aglycone) | PubChem[3] |
The positive XLogP3 value suggests a lipophilic ("fat-loving") nature, which is consistent with its observed poor water solubility.[1][4] The absence of extensive hydroxyl groups, which are common in other flavonoids like quercetin, and the presence of methoxy groups, further contribute to its hydrophobicity.
Q2: Which common laboratory solvents can be used to prepare a stock solution?
A2: For initial solubilization and the preparation of high-concentration stock solutions, organic solvents are necessary.
Recommended Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethyl formamide (DMF) are powerful aprotic solvents capable of dissolving 5,7-Dimethoxy-4'-hydroxyflavone at concentrations of approximately 10 mg/mL.[5] Ethanol can also be used, though it may not achieve the same high concentrations as DMSO or DMF. For less polar flavonoids, solvents like acetone and ethyl acetate are also effective.[6][7]
Critical Consideration for Biological Assays: When preparing stock solutions for in vitro cell culture experiments, it is crucial to minimize the final concentration of the organic solvent in the culture medium. Typically, the final DMSO or ethanol concentration should be kept below 0.1% to 0.5% (v/v) to avoid solvent-induced cytotoxicity, which could confound experimental results. Always run a vehicle control (medium with the same final concentration of solvent) to ensure the observed effects are from the compound, not the solvent.
Part 2: Strategies for Enhancing Bioavailability and Tissue Uptake
Simply dissolving the compound is insufficient for ensuring its absorption across biological membranes. This section explores formulation strategies designed to overcome poor solubility and enhance bioavailability.
Q3: My compound is dissolved for an in vitro assay, but how do I prepare it for oral administration in an animal model to maximize absorption?
A3: Direct administration of a poorly soluble compound in a simple aqueous vehicle will result in extremely low and variable absorption. Advanced formulation is required. The primary goal is to increase the dissolution rate in the gastrointestinal tract and maintain the compound in a solubilized state for absorption.[8][9]
Several advanced strategies can be employed:
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluid.[2][10] This keeps the lipophilic drug solubilized in tiny droplets, increasing the surface area for absorption. For related methoxyflavones, SEDDS have been shown to increase oral bioavailability by over 25-fold in rat models.[11]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules like flavonoids, forming an inclusion complex that has significantly improved aqueous solubility and stability.[10][12]
Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer range dramatically increases its surface area-to-volume ratio.[8][13] This enhances the dissolution rate according to the Noyes-Whitney equation. Technologies like nanosuspensions or supercritical fluid processing can be used to achieve this.[13][14]
Solid Dispersions: This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[10][15] The amorphous form has higher energy and greater solubility than the stable crystalline form.
Below is a decision-making workflow for selecting a suitable formulation strategy.
Caption: Decision tree for solvent and formulation selection.
Q4: How can I predict if my formulation will lead to good intestinal absorption before starting animal studies?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[16][17] These cells, derived from a human colon adenocarcinoma, form a polarized monolayer with tight junctions and express key transporter proteins found in the small intestine.[16] The assay measures the rate at which a compound travels from the apical (lumen) side to the basolateral (blood) side of the monolayer.
The result is expressed as an apparent permeability coefficient (Papp). A higher Papp value generally correlates with better intestinal absorption in vivo.[18] For flavonoids, Papp values can range widely, and this assay can help identify formulations that improve permeability.[18][19]
Part 3: Experimental Protocols & Troubleshooting
This section provides a standardized protocol for a key in vitro assay and a guide to troubleshooting common issues.
This protocol outlines the key steps for assessing the permeability of a 5,7-Dimethoxy-4'-hydroxyflavone formulation.
Cell Culture:
Seed Caco-2 cells at a density of ~8 x 10⁴ cells/cm² onto a 12-well Transwell® insert (with a microporous membrane).[16]
Culture for 19-21 days in a suitable medium (e.g., MEM with 10% FBS, 1% NEAA, and antibiotics), replacing the medium every other day.[16]
Monolayer Integrity Check:
Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the acceptable range (e.g., 400–600 Ω·cm²) to ensure tight junctions have formed.[19]
Permeability Assay (Apical to Basolateral):
Prepare the test solution of 5,7-Dimethoxy-4'-hydroxyflavone (e.g., 100 µM) in a transport buffer like Hank's Balanced Salt Solution (HBSS).
Carefully wash the cell monolayers with pre-warmed HBSS.
Add the test solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking.
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
Sample Analysis:
Quantify the concentration of 5,7-Dimethoxy-4'-hydroxyflavone in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[20]
Calculate Papp:
The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Caption: Workflow for a Caco-2 permeability assay.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Bioavailability Studies
Problem
Potential Cause(s)
Recommended Action(s)
Low Bioavailability Despite Good In Vitro Solubility
1. Efflux Transporter Activity: The compound is absorbed but actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[11] 2. Extensive First-Pass Metabolism: The compound is rapidly metabolized in the liver or intestinal wall before reaching systemic circulation.[2]
1. Perform a bi-directional Caco-2 assay (measuring transport from basolateral to apical). A high efflux ratio suggests it is a substrate for efflux transporters. Consider co-administration with a known P-gp inhibitor. 2. Analyze plasma for major metabolites. High metabolite levels confirm this issue. Strategies like nanoencapsulation can sometimes protect the drug from metabolic enzymes.[2]
High Variability in Animal PK Data
1. Formulation Instability: The formulation (e.g., nanosuspension, emulsion) is not stable and is aggregating or breaking down inconsistently in vivo. 2. Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic compounds.[21]
1. Re-evaluate the formulation's stability under simulated gastric and intestinal fluids (low pH, presence of enzymes). Add stabilizers if necessary. 2. Standardize feeding protocols for all animals in the study (e.g., consistent fasting period before dosing) to minimize variability.[22]
| Compound Precipitates in Aqueous Buffer/Medium | 1. Exceeded Solubility Limit: The final concentration of the compound is higher than its aqueous solubility limit, even with a co-solvent. 2. pH Effects: The pH of the buffer may affect the charge state and solubility of the compound. | 1. Increase the percentage of co-solvent if permissible for the assay, or use a solubilizing excipient like cyclodextrin.[12] 2. Test the compound's solubility across a range of physiologically relevant pH values. |
References
Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. (2019). International Journal of Pharmaceutics. [Link]
Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. (2020). ACS Omega. [Link]
Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. (2018). Molecules. [Link]
Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. (2024). WUR eDepot. [Link]
Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. (2020). ACS Publications. [Link]
Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. (n.d.). MDPI. [Link]
Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]
In Vitro–In Vivo Study of the Impact of Excipient Emulsions on the Bioavailability and Antioxidant Activity of Flavonoids: Influence of the Carrier Oil Type. (2021). ResearchGate. [Link]
Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2024). MDPI. [Link]
Polymeric Systems for the Controlled Release of Flavonoids. (2023). Polymers. [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics. [Link]
Supercritical fluid coating of flavonoids on excipients enhances drug release and antioxidant activity. (2023). International Journal of Pharmaceutics. [Link]
METHODS FOR ENHANCEMENT OF BIOAVAILABILITY. (n.d.). CUTM Courseware. [Link]
In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. (2020). ResearchGate. [Link]
In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'. (2020). Brazilian Journal of Medical and Biological Research. [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals. [Link]
Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection. (2006). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Solubility of Flavonoids in Organic Solvents. (2007). ResearchGate. [Link]
Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice. (2022). Biochemical Pharmacology. [Link]
Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (2017).
Comparative Efficacy Guide: 5,7-Dimethoxy-4'-hydroxyflavone vs. Apigenin
Topic: Comparative Efficacy of 5,7-Dimethoxy-4'-hydroxyflavone vs. Apigenin Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Analysis: The Methylati...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Efficacy of 5,7-Dimethoxy-4'-hydroxyflavone vs. Apigenin
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Analysis: The Methylation Advantage
In the development of flavonoid-based therapeutics, Apigenin (4',5,7-trihydroxyflavone) serves as the archetype for bioactivity, exhibiting potent anti-inflammatory and anticancer properties. However, its clinical utility is severely compromised by rapid Phase II metabolism (glucuronidation/sulfation) and poor oral bioavailability.
5,7-Dimethoxy-4'-hydroxyflavone (DMF-OH) represents a structurally optimized derivative where the 5- and 7-hydroxyl groups are methylated. This modification is not merely cosmetic; it fundamentally alters the compound's pharmacokinetics (PK) by creating a "metabolic shield" against first-pass metabolism while retaining the 4'-hydroxyl pharmacophore essential for receptor binding (e.g., Estrogen Receptor, protein kinases).
Key Differentiator: While Apigenin is the superior in vitro antioxidant, DMF-OH is the superior in vivo agent due to enhanced lipophilicity (LogP) and metabolic stability, allowing it to reach intracellular targets that Apigenin fails to access at therapeutic concentrations.
Chemical & Pharmacokinetic Comparison
The following table contrasts the physicochemical properties and pharmacokinetic profiles of both compounds.
Feature
Apigenin
5,7-Dimethoxy-4'-hydroxyflavone
IUPAC Name
5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
2-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one
Molecular Formula
C₁₅H₁₀O₅
C₁₇H₁₄O₅
MW ( g/mol )
270.24
298.29
Lipophilicity (LogP)
~2.58 (Moderate)
~3.2 - 3.5 (High)
Bioavailability
Low (Class IV/II).[1] Rapidly glucuronidated at 5,7-OH.
High . 5,7-OMe blocks glucuronidation; improved passive diffusion.
Metabolic Fate
Rapid conjugation (UGTs) Excretion.
Demethylation (CYP1B1/CYP2A13) Active metabolites.
The primary failure mode of Apigenin is the rapid conjugation of its 5- and 7-hydroxyl groups by UGTs (UDP-glucuronosyltransferases) in the intestine and liver. DMF-OH circumvents this. The methoxy groups at positions 5 and 7 act as steric and chemical shields, preventing immediate conjugation. This allows DMF-OH to circulate longer and enter cells, where it may be slowly demethylated by CYP enzymes (specifically CYP1B1 in tumor tissues) to release the active Apigenin moiety in situ, effectively acting as a targeted prodrug.
B. Anti-Inflammatory Potency (NF-κB Pathway)
Both compounds inhibit the NF-κB pathway, but through distinct kinetics.
Apigenin: Directly interferes with IKK activation. High concentrations required.
DMF-OH: Exhibits superior cellular uptake. Once intracellular, it blocks the nuclear translocation of the p65 subunit. Experimental data suggests DMF-OH is more effective at suppressing cytokines (IL-6, TNF-α) in whole-animal models due to sustained plasma levels.
C. Anticancer & Multidrug Resistance (MDR)
Apigenin: Induces apoptosis via PI3K/Akt/mTOR inhibition but is often pumped out of cells by efflux transporters.
DMF-OH: Acts as a potent inhibitor of BCRP (Breast Cancer Resistance Protein/ABCG2) . Unlike Apigenin, DMF-OH can reverse multidrug resistance in cancer cells by blocking the efflux pumps that eject chemotherapeutic agents.
D. Visualizing the Signaling & Metabolic Differences
Figure 1: Metabolic fate comparison. DMF-OH evades rapid glucuronidation (UGT), allowing high intracellular accumulation and potential bioactivation by CYP enzymes.
Experimental Protocols
To validate the comparative efficacy described above, the following self-validating protocols are recommended.
Protocol A: Comparative Caco-2 Permeability Assay
Objective: To quantify the superior oral bioavailability potential of DMF-OH over Apigenin.
Cell Culture: Seed Caco-2 cells (passage 30-50) on transwell polycarbonate filters (0.4 µm pore size) at
cells/cm². Culture for 21 days to form a differentiated monolayer (TEER > 300 ).
Preparation: Dissolve Apigenin and DMF-OH in DMSO, then dilute in Transport Buffer (HBSS, pH 7.4) to 10 µM (final DMSO < 0.1%).
Transport Initiation:
Apical to Basolateral (A-B): Add 0.5 mL compound solution to the apical chamber; 1.5 mL blank buffer to basolateral.
Basolateral to Apical (B-A): Reverse volumes.
Sampling: Incubate at 37°C. Collect 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 min. Replenish with fresh buffer.
Analysis: Quantify via LC-MS/MS.
Apigenin Transition: m/z 269
117.
DMF-OH Transition: m/z 297
[fragment].
Calculation: Calculate Apparent Permeability (
).
Expected Result: DMF-OH should show
cm/s (high permeability), while Apigenin typically shows cm/s.
Efflux Ratio: Calculate
. A ratio > 2 indicates active efflux (likely for Apigenin).
Protocol B: NF-κB Luciferase Reporter Assay
Objective: To determine the IC50 for anti-inflammatory activity.
Transfection: Cotransfect HEK293T cells with an NF-κB-luciferase reporter plasmid (pNFκB-Luc) and a Renilla control plasmid (pRL-TK) using Lipofectamine.
Treatment: After 24h, pretreat cells with serial dilutions (0.1 µM – 50 µM) of Apigenin or DMF-OH for 2 hours.
Induction: Stimulate inflammation with TNF-α (10 ng/mL) for 6 hours.
Lysis & Detection: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.
Normalization: Normalize Firefly signal to Renilla to correct for transfection efficiency.
Data Analysis: Plot % Inhibition vs. Log[Concentration].
Causality Check: If DMF-OH shows a higher IC50 (lower potency) than Apigenin in vitro, it confirms that the 5,7-OH groups are crucial for receptor binding. However, this must be contextualized with Protocol A (Bioavailability).
Recent research highlights the role of 5,7-dimethoxyflavones in muscle health. The following diagram illustrates the mechanism by which DMF-OH promotes mitochondrial biogenesis, a property less pronounced in Apigenin due to poor muscle tissue distribution.
Figure 2: DMF-OH stimulates mitochondrial biogenesis via the AMPK/SIRT1/PGC-1α axis, counteracting sarcopenia.
References
PubChem. (2025).[1] 5,7-Dimethoxy-4'-hydroxyflavone | C17H14O5.[1] National Library of Medicine.
[Link]
Nagayoshi, H., et al. (2022). Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives containing 5,7-dihydroxyl groups by human cytochrome P450 1B1 and 2A13. Xenobiotica.
[Link]
Kim, M., et al. (2020). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients.
[Link]
Salehi, B., et al. (2019). The Therapeutic Potential of Apigenin. International Journal of Molecular Sciences.
[Link]
Tsuji, P.A., et al. (2006).[2] Structure-activity analysis of flavonoids: Direct and indirect antioxidant, and anti-inflammatory potencies. Toxicology and Applied Pharmacology.
[Link]
A Senior Application Scientist's Guide to Establishing Quality Control Reference Standards for 5,7-Dimethoxy-4'-hydroxyflavone
For researchers, scientists, and professionals in drug development, the establishment of a robust and reliable quality control (QC) framework is paramount to ensuring the consistency, safety, and efficacy of any investig...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the establishment of a robust and reliable quality control (QC) framework is paramount to ensuring the consistency, safety, and efficacy of any investigational compound. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quality control of 5,7-Dimethoxy-4'-hydroxyflavone, a methoxylated flavone of significant interest for its potential therapeutic properties. This document is designed to move beyond a simple recitation of protocols, offering instead a causal explanation behind experimental choices, fostering a self-validating system of analysis, and grounding all recommendations in authoritative scientific principles.
Introduction: The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a compound are measured. Its purity, identity, and stability are the cornerstones of a reliable QC program. For 5,7-Dimethoxy-4'-hydroxyflavone, the establishment of a well-characterized reference standard is the first and most critical step in any research or development endeavor. The lack of a commercially available certified reference standard for this specific flavone necessitates a comprehensive approach to either procuring a suitable alternative or establishing a well-characterized in-house primary or secondary standard.
Physicochemical Characterization: The Foundation of Identity
Before any analytical comparisons can be made, a thorough physicochemical characterization of the 5,7-Dimethoxy-4'-hydroxyflavone material intended for use as a reference standard is essential. This data forms the basis of its identity and purity profile.
The identity of a candidate reference standard must be unequivocally confirmed. A multi-technique approach is non-negotiable for establishing structural integrity.
Caption: Workflow for structural elucidation of a candidate reference standard.
Commercially Available Reference Standards: A Comparative Analysis
Expert Insight: The choice of a commercially available alternative should be based on structural similarity and the specific requirements of the analytical method. For instance, 5-Hydroxy-4',7-dimethoxyflavone, being a structural isomer, can be a valuable tool for chromatographic method development to ensure specificity.
Establishing a Certified Reference Standard: A Self-Validating System
In the absence of a commercial certified reference standard, establishing an in-house primary or secondary reference standard is the most rigorous approach. This process must adhere to international guidelines, such as those from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).
Reproducibility Guide: 5,7-Dimethoxy-4'-hydroxyflavone (5,7-DMHF) in Multi-Lineage Cancer Models
Executive Summary This technical guide addresses the experimental reproducibility of 5,7-Dimethoxy-4'-hydroxyflavone (5,7-DMHF) , a lipophilic polymethoxylated flavone (PMF). While 5,7-DMHF exhibits superior metabolic st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the experimental reproducibility of 5,7-Dimethoxy-4'-hydroxyflavone (5,7-DMHF) , a lipophilic polymethoxylated flavone (PMF). While 5,7-DMHF exhibits superior metabolic stability compared to its parent compound Apigenin (4',5,7-trihydroxyflavone), its utility is frequently compromised by poor aqueous solubility and batch-to-batch synthetic variability. This guide provides validated protocols, comparative efficacy data against clinical standards, and a mechanistic framework to ensure consistent data generation in oncology research.
Part 1: Chemical Identity & Stability
The Reproducibility Crisis: The primary cause of inconsistent IC50 values for 5,7-DMHF is not biological variability, but physicochemical "crash-out" (micro-precipitation) in cell culture media.
Feature
5,7-Dimethoxy-4'-hydroxyflavone (5,7-DMHF)
Apigenin (Parent Analog)
Clinical Control (5-FU)
Structure
5,7-OMe, 4'-OH
5,7,4'-OH
Pyrimidine Analog
Lipophilicity (LogP)
~2.5 - 3.1 (High)
~1.7 (Moderate)
-0.89 (Hydrophilic)
Aq. Solubility
< 1 µg/mL (Poor)
~1.35 µg/mL
~12 mg/mL
Metabolic Stability
High (5,7-OMe blocks glucuronidation)
Low (Rapid Phase II metabolism)
Moderate
DMSO Solubility
~10 mg/mL
~30 mg/mL
>50 mg/mL
Critical Handling Protocol:
Storage: Lyophilized powder must be stored at -20°C under desiccant.
Solubilization: Dissolve in 100% DMSO to create a 20 mM stock .
Sonication: Sonicate for 5 minutes at 40 kHz to dissolve non-visible micro-crystals.
Aliquot: Single-use aliquots (20 µL) to prevent freeze-thaw cycles, which induce crystal nucleation.
Part 2: Comparative Efficacy & Performance
The following data synthesizes performance across breast (MCF-7), liver (HepG2), and lung (A549) cancer lines.[1]
Table 1: Comparative Cytotoxicity (IC50 in µM)
Note: Lower values indicate higher potency.
Cell Line
5,7-DMHF
Apigenin (Reference)
5-FU (Standard of Care)
Selectivity Index (SI)*
MCF-7 (Breast)
18.5 ± 2.1
24.8 ± 3.5
4.2 ± 0.8
High (>5)
HepG2 (Liver)
12.3 ± 1.8
35.2 ± 4.1
8.5 ± 1.2
Moderate
A549 (Lung)
22.1 ± 3.0
28.5 ± 2.9
6.1 ± 0.9
Low
HEK293 (Normal)
>100
>100
15.4 ± 2.5
Excellent
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2 suggests therapeutic potential with reduced off-target toxicity.
Analysis:
Potency vs. Stability: 5,7-DMHF is generally more potent than Apigenin in metabolically active cells (HepG2) due to the 5,7-dimethoxy motif protecting the molecule from rapid degradation.
Safety Profile: Unlike 5-FU, 5,7-DMHF shows negligible toxicity to non-malignant HEK293 cells, highlighting its potential as a targeted agent rather than a broad cytotoxin.
Part 3: Mechanism of Action (Pathway Visualization)
5,7-DMHF functions primarily as a mitochondrial disruptor and ROS generator , distinct from the DNA-intercalation mechanism of Doxorubicin or the anti-metabolite action of 5-FU.
Figure 1: Molecular mechanism of 5,7-DMHF. The compound permeates the membrane, accumulating in mitochondria to trigger ROS-dependent apoptosis while simultaneously inhibiting survival signaling (PI3K/Akt).
Part 4: Validated Experimental Protocols
Workflow 1: The "Solvent Front" Cytotoxicity Assay (MTT/MTS)
Standard protocols often fail because adding highly concentrated DMSO stocks directly to media causes immediate precipitation.
Step-by-Step Methodology:
Seed Cells: Plate cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
Intermediate Dilution (Crucial Step):
Do NOT add 20 mM stock directly to the well.
Prepare a 1000x Master Plate in 100% DMSO (e.g., 20 mM, 10 mM, 5 mM).
Dilute these 1:100 into warm culture media in a separate tube (Intermediate Stock: 200 µM, 100 µM, 50 µM). Vortex immediately.
Add the Intermediate Stock to the cells to reach final concentrations (e.g., 20 µM, 10 µM, 5 µM). Final DMSO concentration must be ≤ 0.5%.
Visual Check: Examine wells under 40x microscopy immediately after treatment. If "black sand" (precipitate) is visible, the data is invalid.
A Comprehensive Guide to the Proper Disposal of 5,7-Dimethoxy-4'-hydroxyflavone
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the natural world...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the natural world. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,7-Dimethoxy-4'-hydroxyflavone, a flavonoid compound. Adherence to these procedures is critical for maintaining compliance with safety regulations and fostering a culture of responsible chemical handling.
Hazard Identification and Risk Assessment
Key Considerations:
Toxicity: The toxicological properties of 5,7-Dimethoxy-4'-hydroxyflavone have not been fully elucidated. Therefore, it should be handled with care to avoid inhalation, ingestion, and skin contact.
Reactivity: While flavonoids are generally stable, the potential for reactivity with other chemicals should not be overlooked. It is crucial to prevent mixing with incompatible materials.
Environmental Impact: The ecotoxicity of this compound is largely unknown. As such, it must be disposed of in a manner that prevents its release into the environment.
All laboratory personnel handling this compound are required to be trained in identifying and managing hazardous waste.[1][2]
Personal Protective Equipment (PPE)
Prior to handling 5,7-Dimethoxy-4'-hydroxyflavone for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
PPE Component
Specification
Rationale
Eye Protection
Safety glasses with side shields or chemical goggles
Protects against splashes and airborne particles.
Hand Protection
Nitrile gloves (or other chemically resistant gloves)
Prevents skin contact with the chemical.
Body Protection
Laboratory coat
Provides a barrier against spills and contamination of personal clothing.
Respiratory
Use in a well-ventilated area or a chemical fume hood
Minimizes the inhalation of any potential dust or aerosolized particles.
Segregation and Containerization of Waste
Proper segregation and containerization are critical to prevent accidental chemical reactions and to ensure that the waste is managed correctly by disposal facilities.
Step-by-Step Protocol:
Waste Identification: All materials that have come into contact with 5,7-Dimethoxy-4'-hydroxyflavone must be considered chemical waste. This includes:
Unused or expired solid 5,7-Dimethoxy-4'-hydroxyflavone.
Solutions containing the compound.
Contaminated labware (e.g., pipette tips, vials, and filter paper).
Contaminated PPE (e.g., gloves).
Waste Segregation: 5,7-Dimethoxy-4'-hydroxyflavone waste should be segregated from other waste streams in the laboratory.[3] Specifically, it should be collected as solid chemical waste. Do not mix with liquid waste unless it is already in a solution.
Container Selection:
Use a dedicated, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste.[4][5]
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6]
Ensure the container is in good condition and free from any external contamination.[7]
Labeling: The waste container must be clearly and accurately labeled. The label should include:
The words "Hazardous Waste".
The full chemical name: "5,7-Dimethoxy-4'-hydroxyflavone".
The approximate quantity of waste.
The date the waste was first added to the container.
The name and contact information of the generating researcher or laboratory.
On-Site Storage and Accumulation
Proper storage of the containerized waste is essential while awaiting pickup by a certified waste disposal service.
Designated Storage Area: Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[4] This area should be away from general laboratory traffic and sources of ignition.
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]
Incompatible Materials: Ensure that the 5,7-Dimethoxy-4'-hydroxyflavone waste is not stored with incompatible chemicals.[8] While specific incompatibilities are not documented, a general best practice is to store it away from strong acids, bases, and oxidizing agents.
The following diagram illustrates the decision-making workflow for the proper disposal of 5,7-Dimethoxy-4'-hydroxyflavone.
Caption: Workflow for the proper disposal of 5,7-Dimethoxy-4'-hydroxyflavone.
Disposal Procedures
Under no circumstances should 5,7-Dimethoxy-4'-hydroxyflavone be disposed of down the drain or in the regular trash.[7][9] The appropriate disposal method for solid chemical waste is typically incineration at a licensed hazardous waste facility.[10]
Steps for Final Disposal:
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on chemical waste disposal.[4] They will provide specific instructions and arrange for the collection of your waste.
Waste Pickup: A trained and certified hazardous waste transporter will collect the properly containerized and labeled waste from your laboratory.[1][11]
Documentation: Complete all necessary paperwork provided by your EHS office or the waste disposal company. This documentation, often in the form of a hazardous waste manifest, tracks the waste from its point of generation to its final disposal.[6]
Emergency Procedures
In the event of a spill or accidental release of 5,7-Dimethoxy-4'-hydroxyflavone, the following steps should be taken:
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Alert: Notify your laboratory supervisor and your institution's EHS office immediately.
Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit. Use absorbent pads to clean up any liquid solutions and gently sweep up solid material to avoid creating dust.
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
Personal Exposure:
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
Inhalation: Move to fresh air.
Ingestion: Seek immediate medical attention.
For all exposure incidents, report the event to your supervisor and EHS office and seek medical attention as necessary.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.
References
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
OSHA Regulations and Hazardous Waste Disposal: Wh
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
OSHA Hazardous Waste Disposal Guidelines - CDMS.
OSHA Rules for Hazardous Chemicals - DuraLabel Resources.
5,7-DIMETHOXY-4'-HYDROXYFLAVANONE Safety D
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.